molecular formula C18H21NO5S2 B7833267 (3R4S)-3-(BENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833267
M. Wt: 395.5 g/mol
InChI Key: PDEQVJRBAAXZGS-ROUUACIJSA-N
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Description

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound that features a tetrahydrothiophene ring with a phenylsulfonyl group and a methoxybenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophene ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxybenzylamine Moiety: The final step involves the nucleophilic substitution reaction where the amine group is introduced using 4-methoxybenzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the aromatic rings.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxybenzylamine moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine
  • (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine

Uniqueness

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is unique due to the presence of the methoxy group on the benzylamine moiety, which can influence its electronic properties and reactivity. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-24-15-9-7-14(8-10-15)11-19-17-12-25(20,21)13-18(17)26(22,23)16-5-3-2-4-6-16/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEQVJRBAAXZGS-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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